

An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B1288922

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This guide provides a detailed overview of the molecular structure and properties of **4-(Aminomethyl)-2-fluorobenzonitrile**, a versatile building block in medicinal chemistry and materials science.

Molecular Properties

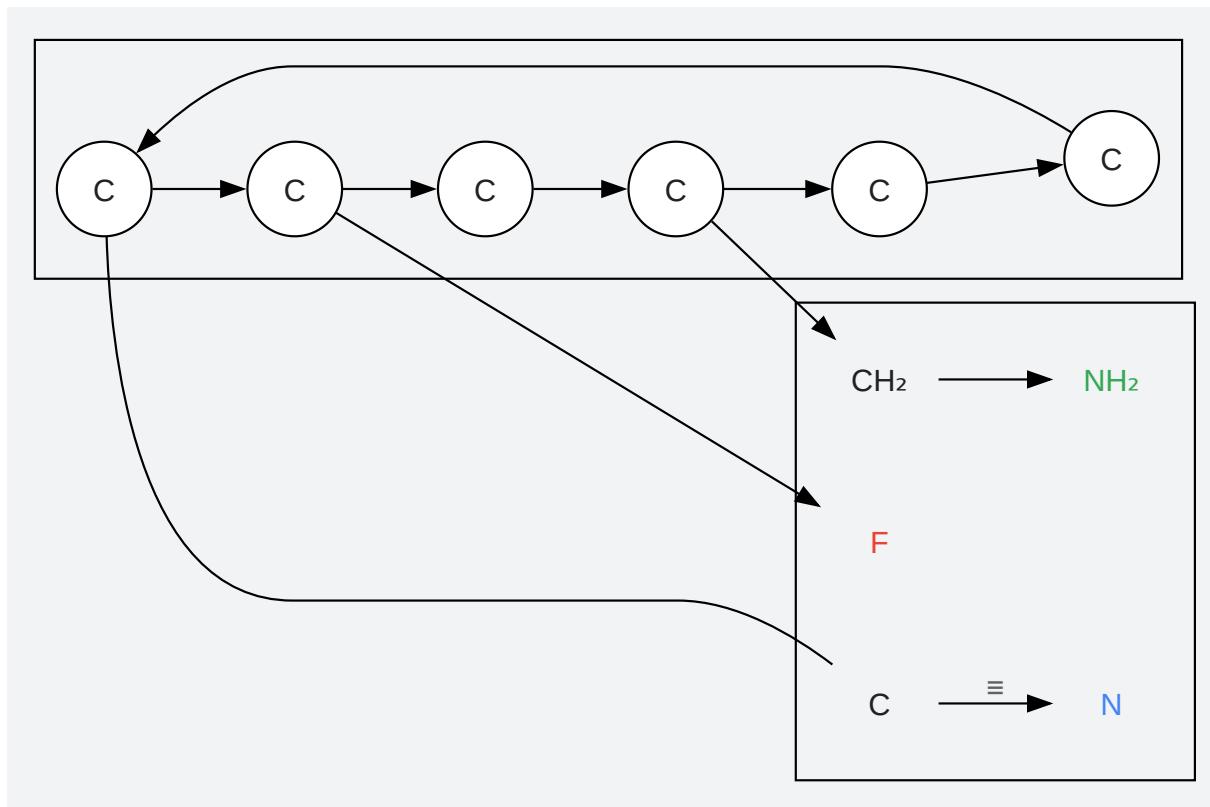
4-(Aminomethyl)-2-fluorobenzonitrile is a substituted aromatic compound with the chemical formula $C_8H_7FN_2$.^{[1][2][3]} Its structure incorporates a benzonitrile core functionalized with an aminomethyl group and a fluorine atom. The presence of the fluorine atom can enhance properties such as lipophilicity, which is often beneficial for the bioavailability of drug candidates.^[1]

Below is a summary of its key molecular data:

Property	Value
Molecular Formula	C ₈ H ₇ FN ₂ [1] [2] [3]
Molecular Weight	150.16 g/mol [1]
Monoisotopic Mass	150.05933 Da [4]
CAS Number	368426-73-7 [1] [3]
Appearance	Orange or light yellow crystalline powder [1]
SMILES	C1=CC(=C(C=C1CN)F)C#N [4]
InChIKey	QREAXVRKRXUJKQ-UHFFFAOYSA-N [4]

Molecular Structure

The molecular structure of **4-(Aminomethyl)-2-fluorobenzonitrile** consists of a central benzene ring. A cyano group (-C≡N) is attached to the first carbon, defining it as a benzonitrile. An aminomethyl group (-CH₂NH₂) is located at the fourth carbon position, and a fluorine atom (-F) is at the second position, relative to the cyano group.



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Caption: Molecular structure of 4-(Aminomethyl)-2-fluorobenzonitrile.

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